2,4,7-Trinitrofluoren-9-one
Overview
Description
2,4,7-Trinitrofluoren-9-one is an organic compound with the chemical formula C₁₃H₅N₃O₇. It is known for its pale yellow crystalline appearance and is primarily used in the manufacture of explosives and as a chemical reagent . The compound is also referred to as 9H-Fluoren-9-one, 2,4,7-trinitro-.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,7-Trinitrofluoren-9-one can be synthesized through the nitration of fluorenone. The process involves adding fluorenone and water into a reactor, followed by the gradual addition of mixed acid (nitric acid and sulfuric acid). The reaction mixture is then heated to a specific temperature to facilitate the nitration process . The product is crystallized from a mixture of nitric acid and water (3:1 ratio), washed with water, and dried under vacuum over phosphorus pentoxide .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The final product is purified through recrystallization from dry benzene .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trinitrofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives of fluorenone, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,7-Trinitrofluoren-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7-Trinitrofluoren-9-one involves its interaction with cellular components, leading to cytotoxic effects. The compound influences the growth and function of both normal and neoplastic cells. It causes cytolysis or cytostasis of certain transformed cells, often in synergy with gamma-interferon . The molecular targets and pathways involved include the regulation of innate and adaptive immune responses, as well as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4,7-Trinitrofluorenone
- 2,7-Trinitrofluorenone
- 2,7-Trinitrofluoren-9-one
Uniqueness
2,4,7-Trinitrofluoren-9-one is unique due to its specific arrangement of nitro groups on the fluorenone structure, which imparts distinct chemical and physical properties. This unique arrangement makes it particularly effective in its applications as an explosive and a chemical reagent .
Properties
IUPAC Name |
2,4,7-trinitrofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGURIJMFPBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5N3O7 | |
Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
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DSSTOX Substance ID |
DTXSID1026245 | |
Record name | 2,4,7-Trinitrofluoren-9-one | |
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Molecular Weight |
315.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,7-trinitrofluoren-9-one appears as pale yellow needles (from acetic acid or benzene) or yellow powder. (NTP, 1992), Pale yellow solid; [Hawley] Yellow powder; [MSDSonline] | |
Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
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Record name | 2,4,7-Trinitrofluorenone | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ACETONE, BENZENE, CHLOROFORM | |
Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
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Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |
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Vapor Pressure |
1.1e-10 mmHg (NTP, 1992) | |
Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
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Color/Form |
PALE YELLOW NEEDLES FROM ACETIC ACID OR BENZENE | |
CAS No. |
129-79-3; 25322-14-9, 129-79-3 | |
Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
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Record name | Trinitrofluorenone | |
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Record name | 2,4,7-Trinitro-9H-fluoren-9-one | |
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Record name | 2,7-Trinitrofluorenone | |
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Record name | 9H-Fluoren-9-one, 2,4,7-trinitro- | |
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Record name | 2,4,7-Trinitrofluoren-9-one | |
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Record name | 2,4,7-trinitrofluoren-9-one | |
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Record name | 2,4,7-TRINITROFLUORENONE | |
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Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |
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Melting Point |
348 °F (NTP, 1992), 175.2-176 °C | |
Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
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Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TNF primarily acts as a strong electron acceptor due to the three nitro groups attached to the fluorene core. This allows it to form charge-transfer complexes with electron-rich molecules, primarily through π-π stacking interactions [, , ]. This interaction can modify the electronic properties and self-assembly behavior of the donor molecules, leading to changes in their optical, electronic, and mesomorphic properties [, , ]. For instance, TNF forms charge-transfer complexes with discotic liquid crystals, impacting their optical absorption properties and potentially influencing their applications in organic electronic devices [, ].
A:
A: While the provided research doesn't focus on TNF's inherent stability, its applications suggest stability under the reaction conditions described. It has been successfully utilized as a tag for immobilizing a chiral bis(oxazoline)–copper catalyst [] and for creating charge-transfer complexes with various organic molecules [, , , ]. This suggests it remains stable under those specific reaction conditions and in the solid-state complexes formed.
A: While TNF itself isn't highlighted as a catalyst in the provided research, its ability to act as a strong electron acceptor makes it a useful component in catalyst design. For instance, a TNF-tagged chiral bis(oxazoline)–copper complex demonstrated excellent catalytic activity and recyclability in enantioselective Diels–Alder reactions []. This highlights TNF's potential in designing recoverable and reusable catalysts.
A: While the research primarily focuses on TNF itself, some insights into SAR can be gleaned. The strong electron-accepting ability of TNF, attributed to the three nitro groups, is crucial for its interactions and applications [, , ]. Modifying these groups could alter its electron affinity and, consequently, its ability to form charge-transfer complexes and its performance in applications like catalysis.
ANone: The research primarily utilizes TNF in solution or as part of solid-state complexes. Information about specific formulation strategies to enhance its stability, solubility, or bioavailability isn't provided in the abstracts.
A: While not explicitly mentioned, common analytical techniques like UV-Vis spectroscopy can be used to characterize TNF due to its strong absorption properties []. Other techniques like NMR and IR spectroscopy could provide further structural information. Quantification likely involves techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors.
ANone: The provided research doesn't offer insights into the environmental impact, degradation, or recycling of TNF. Given its nitro-aromatic structure, investigating its potential environmental impact and developing sustainable disposal or recycling strategies is crucial.
A: The provided research highlights TNF's use in diverse areas like materials science, supramolecular chemistry, and catalysis [, , ]. While specific historical milestones aren't outlined, its application in these fields underscores its importance in understanding fundamental chemical interactions and developing advanced materials and catalysts.
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